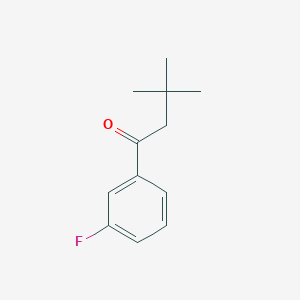

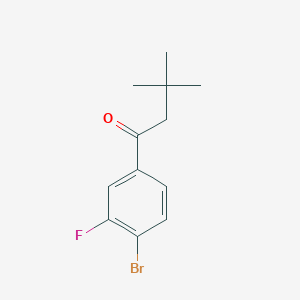

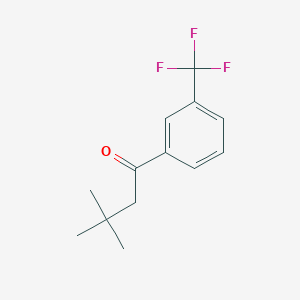

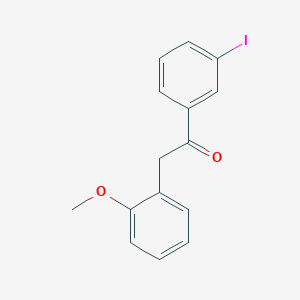

Heptyl 2-chloroisonicotinate

カタログ番号 B1325516

CAS番号:

898784-92-4

分子量: 255.74 g/mol

InChIキー: WYFMNYWWXZQBTL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Heptyl 2-chloroisonicotinate (HCI) is a synthetic compound used in laboratory experiments to study biochemical and physiological effects. It is an ester of 2-chloroisonicotinic acid and a C7 alcohol. HCI has been studied for its potential uses in medicinal chemistry, drug design, and other scientific research applications.

科学的研究の応用

Electrochemical Properties

- Electroreduction on Mercury Electrodes : The electroreduction of 2-chloroisonicotinic acid at mercury electrodes has been studied, revealing insights into the reduction mechanism and kinetics. This research could have implications for understanding the electrochemical behaviors of related compounds like Heptyl 2-chloroisonicotinate (Montoya & Mellado, 2008).

Polymer and Material Science

- Polymeric Properties : The synthesis and characterization of poly-(3,4-propylene-dioxythiophene-heptyl 2) (PProDOT-heptyl 2) have been explored, showcasing its electrochemical and spectroelectrochemical properties. This polymer's conductivity and absorption bands in different states offer insights into potential applications in material science (Son et al., 2009).

Crystallography and Solid-State Studies

- Polymorphism in Similar Molecules : Research on polymorphism and phase transitions of 3-chloroisonicotinic acid highlights structural differences in its polymorphs, offering a parallel to understand the solid-state properties of related compounds like Heptyl 2-chloroisonicotinate (Long et al., 2015).

Chemical Synthesis and Reactions

- Schiff Base Synthesis and Mesophase Studies : Studies on the synthesis of Schiff base compounds with heptyl substituents, like Heptyl 2-chloroisonicotinate, indicate their potential for forming mesogenic phases, useful in liquid crystal technology (Jamain et al., 2019).

Biochemical Applications

- Biotransformation Pathways : Investigations into the biotransformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by Rhodococcus erythropolis shed light on the microbial pathways that could be relevant for the bioconversion of similar compounds (Jin et al., 2011).

- Engineering of Amidase for Biosynthesis : The engineering of amidase for the efficient biosynthesis of 2-chloronicotinic acid, a process that may have parallels in the synthesis or breakdown of Heptyl 2-chloroisonicotinate (Tang et al., 2018).

特性

IUPAC Name |

heptyl 2-chloropyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-2-3-4-5-6-9-17-13(16)11-7-8-15-12(14)10-11/h7-8,10H,2-6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFMNYWWXZQBTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)C1=CC(=NC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642147 |

Source

|

| Record name | Heptyl 2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptyl 2-chloroisonicotinate | |

CAS RN |

898784-92-4 |

Source

|

| Record name | Heptyl 2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

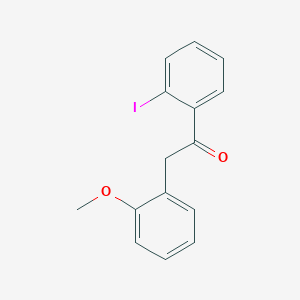

2'-Iodo-2-(2-methoxyphenyl)acetophenone

898784-89-9

3'-Iodo-2-(2-methoxyphenyl)acetophenone

898784-91-3

3-(3,5-Dimethoxybenzyl)cyclohexanone

898785-03-0

2-[(3-Oxocyclohexyl)methyl]benzonitrile

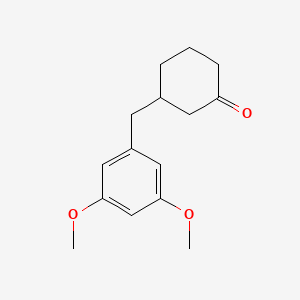

898785-05-2

![2-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325438.png)